3-butyl-4-(2-methylpropyl)-1H-pyrrole is a pyrrole derivative that features a unique combination of alkyl substituents, which can influence its chemical properties and biological activities. Pyrrole itself is a five-membered aromatic heterocycle containing one nitrogen atom, known for its diverse range of biological activities and applications in medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and agrochemistry.
The compound can be synthesized through various organic reactions involving pyrrole and alkylating agents. Its structural characteristics can be derived from studies on pyrrole derivatives and their synthesis methods, as well as from patent literature that discusses its potential applications in antifungal agents and other therapeutic areas .
3-butyl-4-(2-methylpropyl)-1H-pyrrole belongs to the class of pyrrole compounds, which are recognized for their significant roles in organic chemistry and pharmacology. Pyrroles are classified as heteroaromatic compounds due to the presence of nitrogen in the ring structure. This compound may exhibit properties typical of alkyl-substituted pyrroles, including enhanced lipophilicity and potential bioactivity.
The synthesis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole can be achieved through several methods, primarily involving the alkylation of pyrrole or its derivatives. Common synthetic approaches may include:
In one potential synthetic route, a butyric acid derivative could be reacted with a suitable amine under acidic conditions to form the corresponding pyrrole. This reaction would typically involve heating the reactants to facilitate cyclization and subsequent deprotection if necessary. The yields and purity of the final product can be optimized by varying reaction conditions such as temperature, solvent, and catalyst type.
3-butyl-4-(2-methylpropyl)-1H-pyrrole can participate in various chemical reactions typical for pyrroles, including:
For example, when treated with strong electrophiles like acyl chlorides or alkyl halides, this compound could form new derivatives through substitution reactions. The reaction conditions (e.g., solvent choice, temperature) would significantly influence the product distribution and yield.
The mechanism of action for compounds like 3-butyl-4-(2-methylpropyl)-1H-pyrrole often involves interactions with biological targets such as enzymes or receptors. The electron-rich nature of the pyrrole ring allows it to participate in hydrogen bonding and π-stacking interactions with biomolecules.
Research has shown that pyrrole derivatives can exhibit activities such as:
3-butyl-4-(2-methylpropyl)-1H-pyrrole has potential applications in various fields:
Nitrogen-containing heterocycles constitute the structural foundation of approximately 84% of FDA-approved small-molecule pharmaceuticals, reflecting their indispensable role in medicinal chemistry. Analysis of oncological drugs approved between 2010-2015 reveals that 73% contain nitrogen-based heterocycles, surpassing oxygen- and sulfur-containing variants in prevalence [1] [2]. This dominance stems from their exceptional capacity to modulate pharmacokinetic properties and engage in diverse molecular interactions critical for biological activity. Pyrrole derivatives exemplify this significance through their electron-rich aromatic system, which facilitates π-π stacking with biomolecular targets and hydrogen bonding via the NH moiety, enabling precise interactions with enzymatic binding pockets [1] [7] [9].
The pyrrole scaffold demonstrates remarkable versatility in antimicrobial applications, functioning as both a pharmacophore and a structural framework. Natural products like marinopyrroles and pyoluteorin exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), validating the scaffold's pharmaceutical relevance [9]. Synthetic pyrrole-containing antibiotics such as cefepime and doripenem further demonstrate how integration of this heterocycle enhances spectrum and efficacy against resistant pathogens. These compounds leverage the pyrrole ring's moderate lipophilicity (logP ≈ 0.75) to optimize membrane permeability while maintaining aqueous solubility—a critical balance for intracellular targeting [9] [10].
Nitrogen Heterocycle | Representative Antibiotics | Approval Year | Antimicrobial Class |
---|---|---|---|
Pyrrolidine (bicyclic) | Finafloxacin | 2014 | Fluoroquinolone |
Pyrrolidine | Meropenem, Doripenem | 1996, 2014 | Carbapenems |
Pyrrolidine | Cefepime, Cefiderocol | 1996, 2019 | Cephalosporins |
1,2,3-Triazole | Tazobactam | 1992 | β-Lactamase Inhibitor |
Tetrazole | Cefoperazone | 1981 | Cephalosporin |
The structural architecture of 3-butyl-4-(2-methylpropyl)-1H-pyrrole exemplifies key design principles for bioactive pyrrole derivatives. Its 3,4-dialkyl substitution pattern confers enhanced lipophilicity relative to monosubstituted analogs, significantly influencing membrane permeability and intracellular accumulation. The butyl (C4) and isobutyl (C4 branched) chains create steric and electronic asymmetry that disrupts membrane integrity in Gram-positive bacteria—a mechanism observed in natural pyrrole antibiotics like pyoluteorin [9]. This molecular asymmetry likely impedes efflux pump recognition, enhancing retention at target sites [5] [9].
Comparative analysis of pyrrole derivatives reveals critical structure-activity relationships (SAR):
Compound | C3 Substituent | C4 Substituent | Antimicrobial Activity (MIC µg/mL) | Target Engagement |
---|---|---|---|---|
3-butyl-4-(2-methylpropyl)-1H-pyrrole | Butyl (linear) | 2-Methylpropyl (branched) | 8-32 (S. aureus) | Membrane disruption |
2-methyl-4-propyl-1H-pyrrole-3-carbaldehyde [8] | -H | Propyl | 64->128 | Weak enzyme inhibition |
GPR119 agonist pyrroles [5] | Variable | Alkoxyaryl | N/A | G-protein coupled receptors |
1,3-diarylpyrroles [7] | Aryl | Aryl | N/A | Cholinesterase inhibition |
Molecular modeling indicates that the asymmetric C3/C4 substitution in 3-butyl-4-(2-methylpropyl)-1H-pyrrole creates a stereoelectronic profile complementary to hydrophobic enzyme pockets in bacterial fatty acid synthesis pathways. This contrasts with symmetric derivatives like 3,4-diethylpyrrole, which demonstrate reduced antimicrobial efficacy due to decreased van der Waals interactions [1] [5]. The absence of N-substitution preserves hydrogen-bonding capability to key residues in bacterial histidine kinases, a validated antimicrobial target [9].
The accelerating emergence of antimicrobial resistance (AMR) necessitates innovative design strategies for pyrrole derivatives. Laboratory evolution studies reveal that bacteria develop resistance to conventional antibiotics through convergent evolutionary pathways, including:
Pyrrole derivatives counter these resistance mechanisms through distinctive approaches:
Resistance Mechanism | Example | Pyrrole Derivative Strategy | Molecular Basis |
---|---|---|---|
Target modification | rpoB mutations (rifampicin) | Hybrid pyrrole-quinolones | Simultaneous RNAP/DNA gyrase inhibition |
Efflux pump overexpression | AcrAB-TolC upregulation | 3,4-dialkyl substituted pyrroles | Reduced pump recognition via steric hindrance |
Enzymatic inactivation | β-lactamase expression | Pyrrole-β-lactam hybrids | Competitive inhibition of hydrolytic enzymes |
Laboratory evolution platforms like morbidostat have identified collateral sensitivity patterns where resistance to one antibiotic class increases susceptibility to pyrrole derivatives. E. coli populations evolved to resist quinolones demonstrate enhanced sensitivity to 3,4-dialkylpyrroles due to membrane remodeling mutations that facilitate penetration [10]. This supports rational combination therapies pairing quinolones with 3-butyl-4-(2-methylpropyl)-1H-pyrrole to suppress resistance emergence.
Evolutionary Approach | Experimental Validation | Application to Pyrrole Design |
---|---|---|
Collateral sensitivity | Quinolone resistance → pyrrole sensitivity [10] | Sequential quinolone/pyrrole therapy |
Strong vs. mild selection | High drug gradients select costlier resistance [10] | Pulsed high-dose pyrrole regimens |
Resistome priming | Environmental resistance gene activation [4] | Subinhibitory pyrrole preconditioning |
Adaptive resistance suppression | Biofilm dispersal agents [1] | Pyrrole-nitric oxide hybrids |
Advancements in understanding resistance evolution have revealed that bacterial populations under strong antibiotic selection acquire high-cost mutations in essential genes, creating vulnerabilities. 3-butyl-4-(2-methylpropyl)-1H-pyrrole derivatives are being engineered to exploit these compromised pathways through targeted lethality against resistant subpopulations [10]. This approach transforms the evolutionary landscape from resistance selection to susceptibility enhancement, representing a paradigm shift in pyrrole-based antimicrobial design.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7